molecular formula C23H21Cl2N5O3 B2833375 3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848058-31-1

3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2833375
CAS No.: 848058-31-1
M. Wt: 486.35
InChI Key: SMBNTTRBBYBJOS-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine-pyrimidine fused ring system, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and 4-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,4-dichlorobenzyl chloride and 4-methoxybenzaldehyde in the presence of a base like sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization with a purine derivative under acidic conditions to form the fused ring system.

    Final Modifications: The final product is obtained after methylation and further purification steps, such as recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification Techniques: Advanced purification methods like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with purine-pyrimidine fused rings are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its ability to interact with biological macromolecules.

Medicine

In medicine, similar compounds have been studied for their antiviral, anticancer, and anti-inflammatory properties. This compound could be a candidate for drug development, targeting specific pathways involved in disease processes.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The purine-pyrimidine structure allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. This inhibition can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Lacks the 4-methoxyphenyl group, which may alter its biological activity.

    9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Lacks the 2,4-dichlorophenyl group, potentially affecting its interaction with molecular targets.

Uniqueness

The presence of both 2,4-dichlorophenyl and 4-methoxyphenyl groups in 3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione provides a unique combination of electronic and steric properties, which can enhance its binding affinity and specificity towards biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

848058-31-1

Molecular Formula

C23H21Cl2N5O3

Molecular Weight

486.35

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21Cl2N5O3/c1-27-20-19(21(31)30(23(27)32)13-14-4-5-15(24)12-18(14)25)29-11-3-10-28(22(29)26-20)16-6-8-17(33-2)9-7-16/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

SMBNTTRBBYBJOS-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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